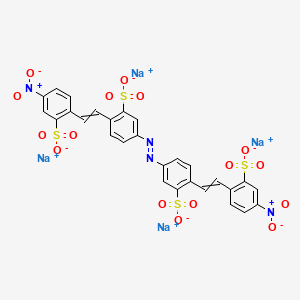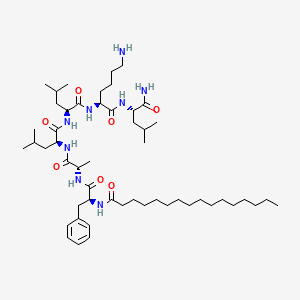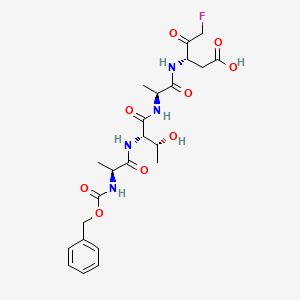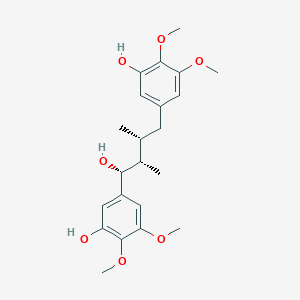
Z-YVAD-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Tyr-Val-Ala-Asp-p-nitroanilide, commonly known as Z-YVAD-pNA, is a chromogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease involved in the inflammatory response and apoptosis. The compound is widely used in biochemical assays to measure caspase-1 activity by releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Val-Ala-Asp-p-nitroanilide involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, valine, alanine, and aspartic acid, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of p-nitroaniline to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Val-Ala-Asp-p-nitroanilide follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. The final product is lyophilized and stored at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Tyr-Val-Ala-Asp-p-nitroanilide primarily undergoes hydrolysis when acted upon by caspase-1. The hydrolysis reaction cleaves the peptide bond between aspartic acid and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of active caspase-1 enzyme. The reaction is typically carried out in a buffer solution at physiological pH (7.4) and temperature (37°C). Common buffers used include phosphate-buffered saline (PBS) and Tris-HCl .
Major Products Formed
The major product formed from the hydrolysis of Z-Tyr-Val-Ala-Asp-p-nitroanilide is p-nitroaniline. This compound exhibits a strong absorbance at 405 nm, allowing for easy quantification of caspase-1 activity .
Applications De Recherche Scientifique
Z-Tyr-Val-Ala-Asp-p-nitroanilide is extensively used in scientific research to study the activity of caspase-1. Its applications span various fields, including:
Chemistry: Used in enzymatic assays to measure caspase-1 activity and study enzyme kinetics.
Biology: Employed in cell-based assays to investigate the role of caspase-1 in apoptosis and inflammation.
Industry: Applied in the development of diagnostic kits for detecting caspase-1 activity in clinical samples.
Mécanisme D'action
Z-Tyr-Val-Ala-Asp-p-nitroanilide functions as a substrate for caspase-1. Upon binding to the active site of caspase-1, the enzyme cleaves the peptide bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified spectrophotometrically. The activity of caspase-1 can thus be measured based on the amount of p-nitroaniline produced .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Tyr-Val-Ala-Asp-p-nitroanilide: Another chromogenic substrate for caspase-1, differing by the presence of an acetyl group instead of a benzyloxycarbonyl (Z) group.
Ac-Asp-Glu-Val-Asp-p-nitroanilide: A substrate for caspase-3, used to measure caspase-3 activity.
Uniqueness
Z-Tyr-Val-Ala-Asp-p-nitroanilide is unique due to its high specificity for caspase-1. The presence of the benzyloxycarbonyl group enhances its cell permeability, making it more effective in cell-based assays compared to other substrates .
Propriétés
Formule moléculaire |
C35H40N6O11 |
|---|---|
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O11/c1-20(2)30(40-33(47)27(17-22-9-15-26(42)16-10-22)39-35(49)52-19-23-7-5-4-6-8-23)34(48)36-21(3)31(45)38-28(18-29(43)44)32(46)37-24-11-13-25(14-12-24)41(50)51/h4-16,20-21,27-28,30,42H,17-19H2,1-3H3,(H,36,48)(H,37,46)(H,38,45)(H,39,49)(H,40,47)(H,43,44)/t21-,27-,28-,30-/m0/s1 |
Clé InChI |
DYQRJLIEZNWNAJ-BGCOULCTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)



![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)
